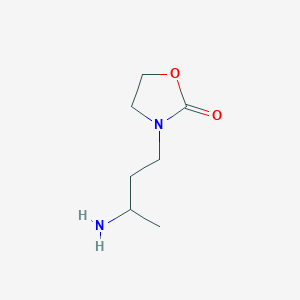

3-(3-Aminobutyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-(3-aminobutyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H14N2O2/c1-6(8)2-3-9-4-5-11-7(9)10/h6H,2-5,8H2,1H3 |

InChI Key |

PCACHZISAQGGAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1CCOC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Aminobutyl Oxazolidin 2 One

Strategies for Oxazolidin-2-one Ring Construction

The oxazolidin-2-one ring is a valuable heterocyclic framework in organic and medicinal chemistry. researchgate.netnih.gov Its synthesis has been extensively studied, leading to a variety of effective methods. These strategies often focus on the formation of the five-membered ring through cyclization reactions.

Cycloaddition Reactions Involving Epoxides and Isocyanates

A prominent method for constructing the oxazolidin-2-one ring is through the [3+2] cycloaddition reaction of epoxides and isocyanates. nih.govbeilstein-journals.orgnih.gov This approach is valued for its atom economy and ability to generate substituted oxazolidinones. The reaction can be catalyzed by various systems, including organocatalysts and metal complexes. researchgate.net

Key aspects of this methodology include:

Catalysis: Lewis acids and bases are often employed to facilitate the reaction. For instance, lithium bromide combined with tributylphosphine (B147548) oxide has been used as a catalyst system. acs.org

Reaction Conditions: The reaction is typically carried out at elevated temperatures. acs.org Solvents like dichloromethane (B109758) are often used, and in some cases, the reaction can proceed at room temperature without a catalyst. beilstein-journals.orgnih.gov

Solid-Phase Synthesis: This method has been adapted for solid-phase synthesis, which is advantageous for creating libraries of compounds for drug discovery. nih.govacs.org In this variation, the epoxide is bound to a resin, and the reaction with an isocyanate proceeds to form the resin-bound oxazolidinone. nih.gov

The reaction between chlorosulfonyl isocyanate (CSI) and various epoxides can produce both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgnih.gov The ratio of these products can be influenced by the reaction conditions.

Carbon Dioxide Fixation Approaches in Oxazolidinone Synthesis

The utilization of carbon dioxide (CO2) as a C1 building block for the synthesis of oxazolidinones represents a green and sustainable approach. rsc.orgbohrium.com These methods often involve the reaction of CO2 with nitrogen-containing substrates like aziridines or amino alcohols.

Several catalytic systems have been developed to promote the fixation of CO2:

Metal-based catalysts: Complexes of various metals have been shown to effectively catalyze the reaction between CO2 and aziridines or amino alcohols. bohrium.comresearchgate.net

Ionic liquids: Ionic liquids have been employed as catalysts, sometimes in combination with metal compounds, to facilitate the synthesis of oxazolidinones from amino alcohols and CO2. bohrium.com

Organocatalysts: Non-metal catalysts, such as certain amino acids, can also promote the cycloaddition of CO2 to aziridines. rsc.org

A notable three-component reaction involves the coupling of epoxides, amines, and CO2, which can be catalyzed by systems like Al-MCM-41 supported dual imidazolium (B1220033) ionic liquids. bohrium.com Another approach is the reaction of propargylic alcohols, 2-aminoethanols, and CO2, which can be efficiently catalyzed by a CuBr/ionic liquid system to produce 2-oxazolidinones. mdpi.com Furthermore, the direct condensation of 2-aminoalcohols with CO2 can be achieved using chlorostannoxanes as catalysts. researchgate.net

Recent advancements have also focused on using dehydrating agents like propanephosphonic acid anhydride (B1165640) (T3P) to facilitate the cyclization of amino alcohols with CO2 under mild conditions. nih.gov

Urea (B33335) and Ethanolamine-Based Cyclization Protocols

A well-established method for synthesizing 2-oxazolidinone (B127357) involves the reaction of urea with ethanolamine. nih.govorganic-chemistry.org This process typically involves heating the two reactants, often in a solvent, to induce cyclization and the release of ammonia. google.com

Key features of this protocol include:

Reaction Conditions: The reaction is generally performed at temperatures between 150°C and 200°C. google.com

Solvents: Solvents such as diethylene glycol monomethyl ether or diethylene glycol monobutyl ether can be used to facilitate the reaction. google.com

Catalysis: The use of catalysts like cerium dioxide nanoparticles has been shown to improve the efficiency and selectivity of the reaction, allowing it to proceed under solvent-free conditions. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has also been utilized to accelerate the reaction between urea and ethanolamine. nih.govorganic-chemistry.org

Installation of the 3-Aminobutyl Moiety

Once the oxazolidin-2-one core is synthesized, the next critical step is the introduction of the 3-aminobutyl side chain at the nitrogen atom. This is typically achieved through N-alkylation or related functionalization techniques.

Amine Functionalization Techniques on the Oxazolidinone Core

The nitrogen atom of the oxazolidin-2-one ring can be functionalized through various methods. A common approach is N-arylation, which can be accomplished using a palladium-catalyzed reaction with aryl bromides. organic-chemistry.org For the installation of an alkyl group like the 3-aminobutyl moiety, a standard N-alkylation reaction would be employed. This would likely involve deprotonating the oxazolidin-2-one nitrogen with a suitable base to form the corresponding anion, followed by reaction with a 3-aminobutyl electrophile, such as a halide or tosylate.

To prevent side reactions, the amino group on the butyl chain must be protected before the alkylation step.

Strategic Use of Protecting Groups for Amine Functionalities

Protecting the amino group is crucial during the synthesis to prevent it from reacting with the electrophilic centers of other molecules. researchgate.netlibretexts.org A variety of protecting groups are available for amines, and the choice depends on the specific reaction conditions and the desired deprotection strategy. libretexts.orgchemistrytalk.org

Common amine protecting groups include:

Carbamates: These are widely used and include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com

Boc Group: This group is stable under many reaction conditions but can be removed with strong acids like trifluoroacetic acid. chemistrytalk.orgmasterorganicchemistry.com

Cbz Group: This group is typically removed by catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com

Amides: The amino group can be protected as an amide, for example, an acetamide (B32628) or a benzamide. However, the removal of these groups can sometimes require harsh conditions. libretexts.org

Sulfonamides: A common example is the tosyl group, which can protect amines against various reagents. chemistrytalk.org

The general strategy for synthesizing 3-(3-aminobutyl)oxazolidin-2-one would involve the following steps:

Protection of the amino group of 3-aminobutanol or a related starting material.

Conversion of the hydroxyl group into a good leaving group (e.g., tosylate or halide).

N-alkylation of the pre-formed oxazolidin-2-one ring with the protected aminobutyl electrophile.

Deprotection of the amine to yield the final product.

Alternatively, the synthesis could start with a protected 3-aminobutanol, which is then used to construct the oxazolidin-2-one ring directly, for instance, through reaction with a phosgene (B1210022) equivalent or via a CO2 fixation method, followed by deprotection.

Table of Reaction Conditions for Oxazolidin-2-one Synthesis

| Method | Reactants | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|---|

| Cycloaddition | Epoxides and Isocyanates | LiBr/Tributylphosphine oxide or none | Elevated temperature or room temperature | nih.govbeilstein-journals.orgnih.govacs.org |

| CO2 Fixation | Aziridines or Amino Alcohols and CO2 | Metal complexes, Ionic liquids, or Organocatalysts | Varies with catalyst | rsc.orgbohrium.comresearchgate.net |

| Urea-based Cyclization | Urea and Ethanolamine | CeO2 nanoparticles or none | 150-200°C or microwave irradiation | nih.govorganic-chemistry.orggoogle.comresearchgate.netresearchgate.net |

Table of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) | chemistrytalk.orgmasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation | libretexts.orgmasterorganicchemistry.com |

| Acetyl | Ac | Acid or base (often harsh for aliphatic amides) | libretexts.org |

| Benzoyl | Bz | Acid or base (often harsh for aliphatic amides) | libretexts.org |

| p-Toluenesulfonyl | Ts | Strong reducing agents or strong acid | chemistrytalk.org |

Asymmetric and Stereoselective Synthetic Pathways to Chiral Oxazolidin-2-ones (General Context)

While no specific methods for the chiral synthesis of this compound have been reported, the synthesis of other chiral oxazolidin-2-ones is well-established and can be broadly categorized.

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. In the context of creating chiral heterocycles, established oxazolidin-2-ones (often derived from chiral amino acids) are themselves used as "Evans' auxiliaries" to direct stereoselective reactions. sigmaaldrich.com Methodologies for creating new chiral oxazolidinone rings often start from chiral pool materials like amino alcohols. These precursors can be cyclized using various carbonylating agents such as phosgene, diethyl carbonate, or their equivalents to form the oxazolidinone ring with retention of stereochemistry. mdpi.com For instance, a common route involves the reduction of an α-amino acid to a β-amino alcohol, followed by cyclization. mdpi.com

Catalytic Asymmetric Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to generate chiral compounds efficiently. For the synthesis of oxazolidinones, several catalytic asymmetric strategies have been developed for related structures. These include:

Asymmetric Aldol (B89426)/Curtius Reaction: An efficient pathway to 4,5-disubstituted oxazolidin-2-ones involves a sequence of an asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.gov

Catalytic Cycloadditions: Palladium-catalyzed enantioselective decarboxylative cycloadditions of vinylethylene carbonates with imines can produce chiral 4-substituted-4-vinyloxazolidines. organic-chemistry.org

Copper-Catalyzed Couplings: One-pot procedures involving copper-catalyzed intramolecular cyclization of amino alcohol carbamates, followed by cross-coupling with aryl iodides, have been developed for N-aryl oxazolidinones. organic-chemistry.orgscite.ai

A hypothetical catalytic asymmetric synthesis for this compound could involve a chiral catalyst to control the stereocenter on the butyl chain during a key bond-forming step, but no such method has been documented.

Innovations in Green Chemistry for Oxazolidin-2-one Synthesis (General Context)

Green chemistry principles aim to make chemical synthesis more environmentally benign. For oxazolidinone synthesis in general, several innovative approaches have been reported.

Solvent-Free and Environmentally Benign Reaction Conditions

To reduce environmental impact, chemists have explored syntheses that minimize or eliminate hazardous organic solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, often allowing for solvent-free conditions or the use of greener solvents. The synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate has been shown to be more efficient under microwave heating compared to conventional methods. mdpi.com

Solvent-Free Cycloaddition: The coupling of carbon dioxide with aziridines to form oxazolidinones can be performed under solvent-free conditions using specific aluminum-based catalysts. researchgate.net

Aqueous Conditions: A two-step, solvent-free synthesis of N-isobutyl-5-methyloxazolidinone has been developed on a kilogram scale, with the initial amino alcohol formation occurring in a basic aqueous solution. nih.gov

Atom-Economic and Efficient Catalytic Systems

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of starting materials into the final product.

CO₂ as a C1 Building Block: Carbon dioxide is an abundant, non-toxic, and renewable C1 feedstock. Catalytic systems, such as those based on copper/ionic liquids or aluminum-salphen complexes, have been developed to efficiently catalyze the reaction of CO₂, propargylic alcohols, and aminoethanols (or aziridines) to produce oxazolidinones. researchgate.netmdpi.com These methods are highly atom-economic and offer a sustainable route to the oxazolidinone core. researchgate.netmdpi.com

Recyclable Catalysts: The development of recyclable catalytic systems, like the CuBr/ionic liquid system, enhances the sustainability of the process. mdpi.com Similarly, superbase catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used catalytically for the cyclization of amino alcohols with CO₂.

While these green methodologies are powerful for constructing the oxazolidinone ring, their application to the specific synthesis of this compound has not been reported. The functional complexity of the aminobutyl side chain would require specific adaptation and optimization of these existing methods.

Chemical Transformations and Derivatization of 3 3 Aminobutyl Oxazolidin 2 One

Functionalization at the Oxazolidin-2-one Nitrogen Atom

The nitrogen atom of the oxazolidin-2-one ring is a secondary amine, and its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group. This reduces its nucleophilicity compared to a typical secondary amine. However, it can still undergo a range of functionalization reactions, primarily N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of the oxazolidin-2-one nitrogen introduces an alkyl group, which can be used to modulate the steric and electronic properties of the molecule. This reaction typically proceeds by deprotonation of the nitrogen with a suitable base to form a more nucleophilic amide anion, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions, such as O-alkylation or reactions at the side-chain amine.

N-acylation involves the introduction of an acyl group to the oxazolidinone nitrogen. This is a common strategy to synthesize amides with diverse functionalities. The reaction is typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.

Table 1: Illustrative N-Alkylation and N-Acylation Reactions of the Oxazolidin-2-one Nitrogen

| Reagent | Product | Reaction Type |

| Methyl iodide | 3-(3-Aminobutyl)-1-methyloxazolidin-2-one | N-Alkylation |

| Benzyl bromide | 1-Benzyl-3-(3-aminobutyl)oxazolidin-2-one | N-Alkylation |

| Acetyl chloride | 1-Acetyl-3-(3-aminobutyl)oxazolidin-2-one | N-Acylation |

| Benzoyl chloride | 1-Benzoyl-3-(3-aminobutyl)oxazolidin-2-one | N-Acylation |

Introduction of Diverse Substituents to the Nitrogen Atom

Beyond simple alkyl and acyl groups, a wide array of substituents can be introduced at the oxazolidin-2-one nitrogen to create derivatives with specific properties. For instance, the introduction of aryl groups can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the synthesis of compounds with extended aromatic systems. Furthermore, the nitrogen can be functionalized with sulfonyl groups through reaction with sulfonyl chlorides, yielding sulfonamides. These transformations significantly expand the chemical space accessible from 3-(3-aminobutyl)oxazolidin-2-one.

Modifications and Chain Extension of the Aminobutyl Side Chain

The primary amine of the aminobutyl side chain is a highly reactive nucleophile, offering a rich platform for a variety of chemical modifications. These transformations can be used to introduce new functional groups, extend the carbon chain, or build more complex molecular architectures.

Amine Reactivity and Derivatization Strategies

The primary amine of the side chain readily undergoes reactions typical of primary amines, such as alkylation, acylation, sulfonylation, and reductive amination. These reactions allow for the introduction of a wide range of substituents, leading to the formation of secondary or tertiary amines, amides, sulfonamides, and other derivatives. The selective functionalization of the side-chain amine in the presence of the less reactive oxazolidinone nitrogen can often be achieved by careful control of reaction conditions.

Table 2: Illustrative Derivatization Reactions of the Aminobutyl Side Chain

| Reagent | Product | Reaction Type |

| Acetic anhydride | 3-(3-Acetamidobutyl)oxazolidin-2-one | Acylation |

| Benzaldehyde, NaBH4 | 3-(3-(Benzylamino)butyl)oxazolidin-2-one | Reductive Amination |

| Dansyl chloride | 3-(3-(Dansylamino)butyl)oxazolidin-2-one | Sulfonylation |

Elaboration of the Carbon Backbone

The carbon backbone of the aminobutyl side chain can be extended or modified to alter the spacing and orientation of the functional groups. One approach involves the conversion of the primary amine to a suitable leaving group, followed by nucleophilic substitution to introduce a new carbon-carbon bond. Alternatively, the amine can be used to direct reactions on the adjacent carbon atoms. For example, after appropriate protection, the carbon chain could potentially be elaborated through reactions such as the Gabriel synthesis or by using the amine to direct metallation followed by reaction with an electrophile.

Ring-Opening and Rearrangement Reactions of the Oxazolidin-2-one Core

The oxazolidin-2-one ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to acyclic structures. These reactions typically involve nucleophilic attack at the carbonyl carbon or at the C5 position of the ring.

Under harsh acidic or basic conditions, the oxazolidin-2-one ring can be hydrolyzed to yield the corresponding amino alcohol. For this compound, this would result in the formation of 1-amino-3-(2-hydroxyethylamino)butane. The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide (B78521) acting as the nucleophile.

Furthermore, the oxazolidin-2-one ring can be susceptible to attack by other strong nucleophiles. For instance, reaction with organometallic reagents could potentially lead to ring-opened products. The regioselectivity of such attacks would depend on the nature of the nucleophile and the reaction conditions. Rearrangement reactions of the oxazolidin-2-one core itself are less common but could potentially be induced under thermal or photochemical conditions, leading to the formation of isomeric heterocyclic systems. For example, a KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines has been reported to produce 2-aminoethyl acetates. nih.gov While not the same starting material, this suggests that under specific basic conditions, the oxazolidinone ring could potentially undergo cleavage and rearrangement.

Lack of Published Data on Specific Chemical Transformations of this compound

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the specific chemical transformations of This compound . While the oxazolidin-2-one ring system is a well-known pharmacophore and a versatile synthetic intermediate in organic chemistry, detailed studies on the nucleophilic ring-opening and rearrangement pathways of this particular substituted derivative appear to be unavailable in the public domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with a specific focus on its nucleophilic ring-opening mechanisms and rearrangement pathways as requested. Generating content on these specific topics for this compound would require speculation based on the reactivity of analogous structures, which would not adhere to the required standards of scientific accuracy and strict focus on the specified molecule.

General information on the reactivity of the oxazolidin-2-one scaffold suggests potential pathways for such transformations. For instance, nucleophilic attack on the carbonyl carbon of the oxazolidin-2-one ring can lead to ring-opening. The outcome of such reactions is typically dependent on the nature of the nucleophile, the solvent, and the specific substituents on the oxazolidinone ring. Similarly, rearrangement reactions of N-substituted heterocycles are known but are highly structure-dependent.

Without specific studies on this compound, any discussion of its reactivity in these areas would be hypothetical. The scientific community has not, to date, published specific research detailing the outcomes, mechanisms, or conditions for the nucleophilic ring-opening or rearrangement of this compound.

Based on a thorough review of available scientific literature, there is insufficient specific data regarding the chemical compound "this compound" to construct a detailed article following the provided outline. Research and documentation predominantly focus on the broader class of oxazolidin-2-ones, such as the antibiotic Linezolid or Evans auxiliaries, rather than this specific derivative.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the synthesis, applications, and catalytic potential of this compound as requested. Writing on the general class of oxazolidinones would not adhere to the strict constraints of the prompt.

Computational and Theoretical Investigations of 3 3 Aminobutyl Oxazolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy, which in turn dictates the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the electronic structure and reactivity of heterocyclic compounds, including the oxazolidinone core. nih.govmdpi.com In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. This is often achieved using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p) or 6-311G++(d,p), which provides a mathematical description of the atomic orbitals. nih.govresearchgate.net

For the oxazolidinone class of compounds, DFT calculations are employed to determine geometric parameters (bond lengths and angles), vibrational frequencies (for comparison with experimental IR spectra), and various electronic properties that govern reactivity. nih.govresearchgate.net These calculations help in understanding how substituents on the oxazolidinone ring, such as the 3-aminobutyl group, influence the electronic environment of the entire molecule.

Table 1: Common DFT Methods Used for Oxazolidinone Derivatives

| Component | Description | Common Examples | Reference |

|---|---|---|---|

| Functional | Approximates the exchange-correlation energy, a key component of the total electronic energy. | B3LYP, M06-2X, ωB97XD | nih.govmdpi.comnih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p), LANL2DZ (for metals) | nih.govnih.gov |

| Software | Programs used to perform the calculations. | Gaussian 09 | nih.gov |

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comrsc.org A smaller gap generally implies higher reactivity. nih.gov For oxazolidinone derivatives, the distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. rsc.org

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. Red-colored regions (negative potential) are rich in electrons and susceptible to electrophilic attack, while blue-colored regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For a molecule like 3-(3-aminobutyl)oxazolidin-2-one, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating these as primary sites for interaction. researchgate.net

Conformational Analysis and Stereochemical Insights

The three-dimensional shape (conformation) of a molecule is intimately linked to its biological activity and reactivity. The oxazolidinone ring is not planar and can adopt several low-energy conformations.

Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers between them. slideshare.net For the five-membered oxazolidinone ring, common conformations include a shallow envelope, where one atom is out of the plane of the other four, or a twisted form. mdpi.comnih.gov X-ray crystallography studies on various chiral oxazolidinone derivatives confirm that the ring is flexible and can adopt different envelope and twisted conformations depending on the substituents. mdpi.com

Computational energy minimization techniques are used to locate these stable conformers on the potential energy surface. slideshare.net Starting from an initial geometry, the energy is calculated and the atomic coordinates are systematically adjusted to find a lower energy structure, until a local or global minimum is reached. For a molecule with a flexible side chain like this compound, exploring the conformational space is more complex, involving rotation around single bonds in both the ring and the butyl chain.

Table 2: Observed Conformations in Substituted Oxazolidinone Rings

| Conformation Type | Description | Flap Atom Example | Reference |

|---|---|---|---|

| Envelope | Four atoms are coplanar, with the fifth atom deviating from this plane. | The methylene (B1212753) C atom bonded to the ring N atom. | nih.gov |

| Twisted | Two adjacent atoms deviate on opposite sides of the plane formed by the other three atoms. | Twisted about a C-O bond. | mdpi.com |

Chiral oxazolidinones are famously used as auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. The stereoselectivity of these reactions is often dictated by the preferred conformation of the N-acyl oxazolidinone reactant, which shields one face of the reacting group (e.g., an enolate) from attack.

Computational methods can be used to predict diastereoselectivity by modeling the transition states of the different possible reaction pathways. For example, in 1,3-dipolar cycloaddition reactions involving 3-crotonoyl-2-oxazolidinone, computational models can help explain why a particular diastereomer (e.g., endo or exo) is favored. researchgate.net By calculating the activation energies (ΔG‡) for the formation of each diastereomeric product, the lowest energy pathway can be identified, which corresponds to the major product observed experimentally. nih.gov This predictive power is essential for designing new stereoselective syntheses.

Elucidation of Reaction Mechanisms Involving this compound

Theoretical calculations are invaluable for mapping out the step-by-step pathways of chemical reactions. For the synthesis and subsequent reactions of oxazolidinones, computational studies can validate or refine proposed mechanisms.

For instance, the synthesis of oxazolidinones from primary amines and other reagents can proceed through several proposed intermediates. researchgate.netnih.gov DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate. A plausible mechanism is one where all transition state energies are reasonably low and each step is energetically favorable. nih.gov

One general mechanism for oxazolidinone formation involves the reaction of an amine with CO2 to form a carbamate (B1207046) intermediate, which then undergoes cyclization. researchgate.net Another key reaction is the intramolecular ring-opening of an aziridine (B145994) to form an oxazolidinone, a process whose regioselectivity and stereospecificity can be rationalized through computational modeling of the transition states. nih.gov In the context of 1,3-dipolar cycloadditions, DFT has been used to investigate whether the mechanism is concerted (one step) or stepwise, and to understand the electronic factors that control the reaction's regioselectivity and activation energy. nih.gov

Transition State Characterization and Reaction Pathway Determination

Computational methods are crucial for elucidating the intricate details of chemical reactions, including the characterization of transient species like transition states and the determination of the most favorable reaction pathways.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to model the formation of the oxazolidinone ring. These studies help in understanding the energetics of different proposed mechanisms. For instance, in the synthesis of oxazolidinones from epoxides and isocyanates, computational results have provided evidence for an asynchronous concerted pathway. nih.gov IRC (Intrinsic Reaction Coordinate) calculations can reveal that the formation of the oxazolidinone ring proceeds in a concerted, albeit asynchronous, manner. nih.gov

The proposed mechanisms for the formation of oxazolidinones and related cyclic carbonates from epoxides have been investigated computationally. nih.gov The calculated energy differences between transition states leading to different products can be very small, often aligning well with experimentally observed product ratios. nih.gov For example, a calculated energy difference of just 0.5 kcal/mol between the transition states for the formation of a cyclic carbonate and an oxazolidinone was in excellent agreement with the experimental yields of 49% and 42%, respectively. nih.gov

Furthermore, computational analysis has been used to rationalize the mechanism of reactions such as the acid-catalyzed intramolecular cyclization of ureas to form imidazolidin-2-ones, a related heterocyclic system. mdpi.com These calculations can help in understanding the regioselectivity of such cyclization reactions. mdpi.com

A simplified reaction mechanism for the formation of 4,5-disubstituted oxazolidin-2-ones involves the conversion of a starting material into an acyl azide (B81097) intermediate, followed by thermal decomposition to form an acyl nitrene. nih.gov This intermediate then undergoes molecular rearrangement, presumably through an intramolecular ring closure of an isocyanate intermediate, to yield the desired chiral oxazolidin-2-one. nih.gov

Below is a table summarizing key findings from computational studies on oxazolidinone synthesis:

| Reaction Type | Computational Method | Key Finding |

| Epoxide + Isocyanate | DFT | Asynchronous concerted pathway for oxazolidinone formation. nih.gov |

| Substituted Oxazolidine Rearrangement | Computational Methods | Electron-withdrawing group increases activation energy of the first step. emich.edu |

| Acid-catalyzed Urea (B33335) Cyclization | Quantum Chemistry | Rationalization of regioselectivity. mdpi.com |

| Azidation/Curtius Rearrangement | Not specified | Formation of acyl azide and isocyanate intermediates. nih.gov |

Insights into Regioselectivity and Stereospecificity

The biological activity of chiral molecules like this compound is often highly dependent on their specific stereochemistry. Computational studies provide invaluable insights into the factors governing regioselectivity and stereospecificity in their synthesis.

Computational results have been shown to adequately explain the relative yields and confirm the regioselectivity observed in the formation of oxazolidinones. nih.gov For instance, in the reaction of an epoxide with chlorosulfonyl isocyanate, computational findings explained the preferential formation of one oxazolidinone isomer over another by revealing a remarkably lower activation barrier for its precursor intermediate. nih.gov

In the synthesis of 4,5-disubstituted oxazolidinones, computational studies have aided in understanding the high regio- and stereoselectivity of intramolecular epoxide-opening reactions. researchgate.net The treatment of threo-amino epoxides with a catalytic acid in an anhydrous solvent can lead to a highly selective intramolecular reaction involving neighboring groups like N-Boc or N-Cbz, resulting in the formation of trans-disubstituted oxazolidin-2-ones. researchgate.net

Furthermore, the synthesis of enantiomers and cis/trans isomers of 4,5-disubstituted oxazolidinones and the subsequent investigation of their binding to biological targets like RNA have been guided by computational insights. nih.gov While detailed analysis of ligand affinities and binding site localization may indicate little stereospecific discrimination for binding to a target RNA alone, this can be attributed to surface binding that accommodates various ligand conformations. nih.gov However, it is plausible that a ligand functional group not interacting with the primary binding site could be positioned to stereospecifically disrupt other crucial interactions, a hypothesis that can be explored through further computational and experimental studies. nih.gov

The table below highlights computational insights into the selectivity of oxazolidinone synthesis:

| Selectivity Type | Reaction | Computational Insight |

| Regioselectivity | Epoxide + Chlorosulfonyl Isocyanate | Lower activation barrier for the precursor of the major product. nih.gov |

| Regio- and Stereoselectivity | Intramolecular Epoxide Opening | Favored formation of trans-disubstituted oxazolidinones. researchgate.net |

| Stereospecificity | Ligand-RNA Binding | Surface binding can accommodate different enantiomers, suggesting other potential stereospecific interactions. nih.gov |

Molecular Modeling Approaches for Structure-Function Relationship Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are instrumental in understanding the relationship between the three-dimensional structure of a molecule and its biological function, thereby guiding the design of new and more potent therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of newly designed compounds, thereby guiding the drug discovery process.

The first 3D-QSAR study on oxazolidinone antibacterial agents was reported in 1999, utilizing Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov This study demonstrated a strong correlation between the in vitro activity of the compounds and their steric, electrostatic, and lipophilic properties. nih.gov

More recent QSAR studies on various oxazolidinone derivatives have continued to provide valuable insights. For example, a QSAR analysis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as inhibitors of isocitrate dehydrogenase (IDH) was performed using Topomer CoMFA and Hologram QSAR (HQSAR) methods. nih.govresearchgate.net These models showed good predictive power and were used to guide the design of new, potentially more potent inhibitors. nih.gov

QSAR studies have also been applied to other related heterocyclic scaffolds, such as thiazolidinones, to understand their activity as S1P1 receptor agonists and to identify key structural features for various biological activities. mdpi.comresearchgate.net

The table below provides an overview of QSAR studies on oxazolidinone and related compounds:

| Compound Class | QSAR Method | Key Findings |

| Oxazolidinone Antibacterials | CoMFA | Activity correlates with steric, electrostatic, and lipophilic factors. nih.gov |

| 3-Pyrimidin-4-yl-oxazolidin-2-ones | Topomer CoMFA, HQSAR | Models with good predictive power for designing new IDH inhibitors. nih.govresearchgate.net |

| Thiazolidinone S1P1 Agonists | CoMFA, CoMSIA | Identification of key steric, electrostatic, hydrophobic, and H-bond donor fields for activity. mdpi.com |

Future Perspectives and Advanced Research Avenues for 3 3 Aminobutyl Oxazolidin 2 One

Development of Next-Generation Synthetic Methodologies

A prospective area of development lies in the application of chemoenzymatic strategies. The use of enzymes could offer high selectivity and milder reaction conditions for the key bond-forming steps in the synthesis of the aminobutyl side chain and its attachment to the oxazolidinone core.

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in 3-(3-aminobutyl)oxazolidin-2-one—the secondary amine and the cyclic carbamate (B1207046)—offer fertile ground for a wide array of chemical transformations and derivatizations. Future research will likely focus on leveraging these reactive sites to create a library of novel compounds with diverse properties.

The primary amino group is a key handle for derivatization. Acylation, alkylation, arylation, and sulfonylation reactions could be explored to introduce a variety of substituents, thereby modulating the compound's physicochemical properties. Moreover, the formation of ureas, thioureas, and guanidines from the amino group could lead to derivatives with potential applications in medicinal chemistry and materials science.

The oxazolidinone ring itself can be a target for transformation. Ring-opening reactions under various conditions (acidic, basic, or nucleophilic) could provide access to a range of functionalized amino alcohols, which are valuable building blocks in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offer significant advantages in terms of safety, scalability, and process control. researchgate.net The integration of the synthesis of this compound into a flow chemistry setup represents a significant leap forward. researchgate.net This approach could enable the on-demand production of the compound with high purity and reproducibility. tue.nl

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, could be employed for the rapid optimization of reaction conditions and the synthesis of a diverse library of derivatives. nih.govnih.gov An automated system could systematically vary parameters such as temperature, pressure, reaction time, and reagent stoichiometry to identify the optimal conditions for the synthesis of this compound and its analogs. mit.edu The use of open-source software and affordable hardware, such as the Raspberry Pi®, can make such automated systems more accessible for research laboratories. nih.gov

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Potential Advantage |

| Enhanced Heat and Mass Transfer | Improved reaction control and safety, especially for exothermic reactions. |

| Precise Control of Reaction Parameters | Higher yields and purity of the final product. |

| Scalability | Straightforward scaling from laboratory to industrial production. researchgate.net |

| Integration of In-line Analysis | Real-time monitoring of the reaction progress. |

| Reduced Reaction Volumes | Increased safety when handling potentially hazardous reagents or intermediates. |

Advanced Material Science Applications

While the primary focus of oxazolidinone research has often been in the pharmaceutical sector, the unique structural features of this compound suggest potential applications in material science. The presence of a polar oxazolidinone ring and a flexible aminobutyl side chain could impart interesting properties to polymers and other materials.

Future research could investigate the use of this compound as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials could exhibit enhanced thermal stability, improved mechanical properties, or specific surface functionalities. Furthermore, the ability of the amino group to interact with metal ions could be exploited in the development of new sensors, catalysts, or coordination polymers.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3-Aminobutyl)oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A key synthesis route involves nucleophilic ring-opening of oxazolidin-2-one derivatives. For example, nucleophilic attack on activated oxazolidinone rings (e.g., 3-(4-chlorophenyl)-oxazolidin-2-one) by amines can yield substituted oxazolidinones. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation.

- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate ring-opening.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typical .

- Example : The trifluoroacetic acid salt of this compound (C₉H₁₅F₃N₂O₄) is synthesized via amine-functionalized intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and amine protonation states. For example, oxazolidinone carbonyl carbons resonate at ~155–160 ppm in ¹³C NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-III graphical interfaces visualize thermal ellipsoids for structural validation .

- Mass spectrometry : High-resolution ESI-TOF verifies molecular weight (e.g., [M+Na]+ peaks) .

Q. What safety protocols are recommended for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under dry, ventilated conditions. Refrigeration (2–8°C) extends stability for hygroscopic derivatives .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation risks.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may hydrolyze the oxazolidinone ring .

Advanced Research Questions

Q. How can crystallographic data discrepancies in oxazolidinone derivatives be resolved?

- Methodological Answer :

- Software cross-validation : Compare SHELXL-refined structures with alternative programs (e.g., WinGX) to identify systematic errors.

- Twinned data analysis : Use SHELXE for high-throughput phasing of twinned crystals, common in chiral oxazolidinones .

- Thermal parameter adjustments : Refine anisotropic displacement parameters to resolve disorder in flexible alkyl chains (e.g., the aminobutyl group) .

Q. What strategies address low yields in stereoselective synthesis of this compound enantiomers?

- Methodological Answer :

- Chiral auxiliaries : Fluorinated oxazolidinones (e.g., 4-benzyl derivatives) induce asymmetry via steric hindrance .

- Catalytic asymmetric synthesis : Palladium-catalyzed aminoalkynylation (e.g., using (R)-3-fluorophenyl oxazolidinones) achieves enantiomeric excess >90% .

- Yield optimization :

- Reaction monitoring : LC-MS tracks intermediate formation.

- Temperature gradients : Slow warming (-78°C to RT) minimizes racemization in sensitive intermediates .

Q. How can conflicting NMR data for oxazolidinone derivatives be reconciled?

- Methodological Answer :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in the aminobutyl chain).

- Deuterated solvent screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly in aromatic or congested regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.